molecular formula C9H7NO2 B181525 2-(Cyanomethyl)benzoic acid CAS No. 6627-91-4

2-(Cyanomethyl)benzoic acid

Cat. No.: B181525
CAS No.: 6627-91-4
M. Wt: 161.16 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzoic acid is a versatile synthon that provides significant value in organic synthesis and the development of advanced functional materials. Its structure, incorporating both a benzoic acid and an ortho-cyanomethyl group, allows it to act as a precursor for complex heterocycles and a component in energy-related applications. In synthetic chemistry, this compound serves as a critical building block for the construction of the tetrahydroisoquinolone (THIQ) scaffold, a privileged structure in medicinal chemistry found in compounds with demonstrated biological activity as adrenocorticotropic hormone receptor modulators and apoptosis regulators . Recent methodological advances have enabled novel synthetic pathways utilizing this compound, such as its production from indanone derivatives via a carbon-carbon bond cleavage strategy, offering efficient routes for late-stage functionalization . The nitrile functionality within the molecule is a versatile handle for further chemical transformation, allowing ready conversion into other valuable heterocyclic groups, such as tetrazoles, which are important carboxylic acid bioisosteres in drug design . Beyond pharmaceutical research, this compound has emerged as a key component in materials science, particularly in the development of next-generation renewable energy technologies. It functions as an effective electron-acceptor group in the design of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . When used as an alternative to the conventional cyanoacrylic acid acceptor, the 4-(cyanomethyl)benzoic acid isomer can enhance light-harvesting properties, leading to a red-shift in the absorption spectrum, higher photocurrent density, and improved overall device performance and electron lifetime . This makes derivatives of this compound highly relevant for researchers engineering high-efficiency, low-cost solar energy solutions.

Properties

IUPAC Name

2-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBHBJDSLZGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216472
Record name Benzoic acid, 2-(cyanomethyl)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-91-4
Record name 2-(Cyanomethyl)benzoic acid
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Record name 2-(Cyanomethyl)benzoic acid
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Record name Benzoic acid, 2-(cyanomethyl)-
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Record name Benzoic acid, 2-(cyanomethyl)-
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Record name 2-(cyanomethyl)benzoic acid
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Record name 2-(CYANOMETHYL)BENZOIC ACID
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Preparation Methods

Classical Alkaline Hydrolysis of Indanone Oxime Derivatives

The most widely documented synthesis of 2-(cyanomethyl)benzoic acid involves the alkaline hydrolysis of indanone oxime precursors. A representative procedure from Hoffmann-La Roche (WO2007/71348) begins with 2-hydroxyimino-1-indanone (35 g, 0.22 mol) dissolved in 8% sodium hydroxide solution (402.5 mL) at 50°C . p-Toluenesulfonyl chloride (54.25 g, 0.28 mol) is added incrementally, facilitating a nucleophilic substitution reaction. After 15 minutes, the mixture is cooled, filtered to remove precipitates, and acidified to pH 3–4 with concentrated HCl to yield 26 g (74%) of the target compound .

An alternative approach starts with methyl o-(bromomethyl)benzoate, which undergoes nucleophilic substitution with cyanide ions followed by hydrolysis. This two-step process achieves a 62% overall yield, as confirmed by 1H^1H NMR (DMSO-d6_6: δ 13.29 ppm, carboxylic proton) and HRMS ([M + Na]+^+ = 184.0369) .

Table 1: Comparison of Classical Synthesis Methods

Starting MaterialReagentsTemperatureTimeYieldCharacterization Data
2-Hydroxyimino-1-indanone NaOH, TsCl, HCl50°C15 min74%LC-MS: m/z 162 (MH+^+)
Methyl o-(bromomethyl)benzoate KCN, NaOHReflux4 hr62%1H^1H NMR, HRMS

Electrochemical Synthesis via Base-Free Beckmann Fragmentation

A groundbreaking method developed by Li et al. (2021) employs electrochemical conditions to synthesize this compound without exogenous bases . Indanone derivatives react with alcohols under an applied potential (3.0 V), inducing deprotonation and subsequent Beckmann fragmentation. This approach eliminates the need for hazardous chemical bases, achieving comparable yields (68–72%) while reducing environmental impact. The protocol is particularly advantageous for late-stage functionalization of sterically hindered alcohols .

Patent-Based Adaptations Using Sodium Amide

A Korean patent (KR100598271B1) discloses a method for 3-(1-cyanoalkyl)benzoic acids, adaptable to this compound with modifications . Sodium amide and 2-chlorobenzoic acid metal salt react in alkyl nitriles at 1.5–3 hours, followed by HCl acidification. While optimized for tertiary analogs, this route suggests potential scalability for industrial production, albeit with challenges in minimizing side products beyond 5-hour reaction times .

Purification and Crystallization Techniques

Post-synthetic purification critically influences product quality. This compound is crystallized from benzene, glacial acetic acid, or water, though these methods incur significant losses (~30%) . Recrystallization from ethyl acetate/hexane mixtures improves purity, as evidenced by sharp melting points (47–48°C for the methyl ester derivative) .

Mechanistic Insights and Optimization Strategies

The reaction mechanism for classical syntheses proceeds through oxime tosylation, followed by cyanide displacement and hydrolysis. Key parameters include:

  • pH Control : Acidification below pH 4 ensures complete protonation of the carboxylic acid group .

  • Temperature Modulation : Excessive heat (>60°C) promotes side reactions, while temperatures <40°C slow kinetics .

  • Electrochemical Advantages : Controlled potential reduces byproduct formation, enabling gram-scale synthesis .

Comparative Evaluation of Methodologies

Table 2: Methodological Advantages and Limitations

MethodYieldScalabilitySustainabilityKey Limitation
Alkaline Hydrolysis 74%HighModerateToxic byproducts (e.g., TsOH)
Electrochemical 68–72%ModerateHighSpecialized equipment required
Patent Adaptation N/AHighLowRequires substrate adaptation

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanomethyl group can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

2-(Cyanomethyl)benzoic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:

  • Protein-Protein Interaction Modulators : Research indicates that compounds derived from this compound can modulate interactions between key proteins such as GATA4 and NKX2-5. These interactions are crucial in cardiac development and function, making them significant targets for drug discovery aimed at treating heart diseases .
  • Tetrahydroisoquinolone Derivatives : The compound has been utilized in synthesizing tetrahydroisoquinolone derivatives, which exhibit a range of biological activities including antimalarial and trypanocidal properties. The ability to modify the electron-withdrawing groups in these derivatives allows for tailored pharmacological profiles .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its reactivity and ability to undergo various transformations:

  • Synthesis of Esters : The compound can participate in cyclocondensation reactions to produce esters that are easier to isolate compared to traditional methods. This is particularly beneficial for synthesizing complex molecules with fewer steps .
  • Cross-Coupling Reactions : It has been shown that this compound can be effectively used in cross-coupling reactions facilitated by reagents like N,N-carbonyldiimidazole. This enables the formation of new carbon-carbon bonds, expanding the toolkit available for synthetic chemists .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its reactivity allows for modifications that can improve thermal stability or chemical resistance of the resulting materials.

Case Study 1: Synthesis of Tetrahydroisoquinolones

In a study investigating the synthesis of tetrahydroisoquinolone derivatives from this compound, researchers successfully demonstrated that varying substituents on the aromatic ring significantly influenced the biological activity of the resulting compounds. The yields were generally moderate, indicating room for optimization in reaction conditions .

Case Study 2: Protein Interaction Modulation

A recent study explored the structure-activity relationship (SAR) of compounds derived from this compound as modulators of GATA4 and NKX2-5 interactions. Compounds were evaluated using luciferase reporter assays, revealing potent inhibition at micromolar concentrations, which highlights their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(cyanomethyl)benzoic acid involves its interaction with various molecular targets and pathways. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(cyanomethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications Research Findings
This compound -CH₂CN (ortho) 161.16 High acidity; planar geometry; reactive cyanomethyl group Synthesis of isoquinolinones, phosphatase inhibitors Used in developing Cdc25B inhibitors (IC₅₀ ≈ 1.2 μM)
2-Benzoylbenzoic acid -COC₆H₅ (ortho) 226.23 Electron-withdrawing benzoyl group; π-conjugation enhances UV absorption Photodynamic therapy; organic synthesis Lower ΔGbinding (−8.2 kcal/mol) for T1R3 receptors vs. cyanomethyl derivatives
2-(4-Methoxybenzoyl)benzoic acid -COC₆H₄OCH₃ (ortho) 256.25 Methoxy group increases solubility; moderate logP (2.1) Flavor enhancers; receptor modulation Improved receptor binding (ΔGbinding = −9.1 kcal/mol) due to methoxy hydrophobicity
2-Ethoxybenzoic acid -OCH₂CH₃ (ortho) 166.17 Electron-donating ethoxy group; lower acidity (pKa ≈ 3.5) Pharmaceutical intermediates; corrosion inhibition Exhibits antimicrobial activity (MIC = 25 μg/mL against E. coli)
2-[(Carboxymethyl)thio]benzoic acid -SCH₂COOH (ortho) 226.23 Thioether linkage enhances chelation; high water solubility Metal ion chelators; wastewater treatment Forms stable complexes with Cu²⁺ (logK = 12.3)
2-Acetylamino benzoic acid methyl ester -NHCOCH₃ and -COOCH₃ (ortho) 207.20 Esterified carboxyl; acetylated amine improves bioavailability Antitumor agents; natural product derivatives Inhibits A549 lung cancer cells (IC₅₀ = 18 μM)

Key Comparative Insights

Electronic Effects: Cyanomethyl vs. Benzoyl: The cyanomethyl group is more electron-withdrawing than benzoyl, leading to higher acidity and reactivity in nucleophilic substitution reactions. Benzoyl derivatives, however, exhibit stronger π-π stacking interactions, enhancing receptor binding in T1R3 models . Ethoxy vs. Cyanomethyl: The ethoxy group (electron-donating) reduces acidity but improves solubility, making ethoxy derivatives more suitable for aqueous formulations .

Biological Activity: Antitumor Potential: this compound derivatives target phosphatases (e.g., Cdc25B), while 2-acetylamino benzoic acid methyl ester (Av7) directly inhibits tumor cell proliferation . Receptor Binding: Benzoyl derivatives (e.g., 2-(4-methoxybenzoyl)benzoic acid) show superior ΔGbinding values (−9.1 kcal/mol) compared to cyanomethyl analogues, suggesting enhanced affinity for sweet taste receptors .

Synthetic Flexibility: Cyanomethyl and thioether substituents enable diverse functionalization (e.g., cyclization to isoquinolinones or chelation of metal ions), whereas benzoyl and ethoxy groups are less reactive but offer stability in harsh conditions .

Biological Activity

2-(Cyanomethyl)benzoic acid, with the molecular formula C₉H₇NO₂, is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid moiety and a cyanomethyl group, which significantly influence its reactivity and biological activity. The presence of the cyano group enhances the acidity of adjacent protons, facilitating nucleophilic attack during chemical reactions. This property is critical in understanding its interaction with biological systems.

The mechanism of action of this compound involves several pathways:

  • Nucleophilic Substitution : The cyano group can participate in nucleophilic and electrophilic reactions, leading to the formation of new compounds.
  • Hydrogen Bonding : The carboxylic acid moiety can engage in hydrogen bonding with biomolecules, influencing its biological interactions.
  • Reactivity : The electron-withdrawing nature of the cyano group increases reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies

  • Synthesis and Reactivity : A study demonstrated the synthesis of this compound via nucleophilic substitution methods. The resulting compound showed significant reactivity in cyclocondensation reactions, highlighting its utility in creating complex molecular structures relevant to drug design .
  • Biological Evaluation : In vitro studies have evaluated the cytotoxicity and antimicrobial activity of related compounds. For instance, derivatives exhibited effective inhibition against various bacterial strains, suggesting a promising role for this compound in developing new antimicrobial agents .

Data Summary

PropertyValue/Description
Molecular FormulaC₉H₇NO₂
Molecular Weight163.16 g/mol
Functional GroupsCarboxylic acid (-COOH), Cyano (-C≡N)
Synthesis MethodNucleophilic substitution
Biological ActivitiesAntimicrobial, Antioxidant, Anti-inflammatory

Q & A

Basic: What are the common synthetic routes for preparing 2-(Cyanomethyl)benzoic acid, and what analytical techniques are used to confirm its structure?

Answer:
Synthetic routes often involve multi-step functionalization of benzoic acid derivatives. For example, a bromination-carboxylation strategy can be adapted from methods used for structurally related compounds (e.g., bromination of 2-(methylsulfanyl)benzoic acid followed by CO₂ insertion to form the carboxylic acid group) . Purification typically employs column chromatography or recrystallization, while structural confirmation relies on:

  • LC-MS : For molecular weight verification and purity assessment, as demonstrated in benzoic acid analysis .
  • NMR spectroscopy : To resolve the cyanomethyl (-CH₂CN) and aromatic proton environments, analogous to protocols for ethyl 2-(aminomethyl)benzoate characterization .

Advanced: How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Answer:
By-product formation, such as open-chain intermediates or cyclization side products, can be mitigated by:

  • Stepwise reagent addition : Slow introduction of bases like NaH improves control over exothermic reactions, as seen in pyrazole synthesis from hydrazinylbenzoic acid precursors .
  • Temperature modulation : Lowering reaction temperatures reduces undesired polymerization or decomposition.
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies by-products early .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as cyanomethyl groups may release toxic HCN under extreme conditions.
  • Ventilation : Use fume hoods to avoid inhalation hazards, consistent with MSDS guidelines for structurally similar benzoic acid derivatives .
  • Waste disposal : Neutralize acidic residues before disposal, following institutional protocols for cyanide-containing compounds .

Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

Answer:
To study metabolism:

  • Isotopic labeling : Incorporate ¹³C or ¹⁵N into the cyanomethyl group to track metabolic fate via LC-MS, a method validated for benzoic acid derivatives .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms to identify primary metabolic enzymes, as done for acetaminophen derivatives .
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect oxidized or conjugated metabolites, similar to approaches for anti-inflammatory drug studies .

Basic: How can researchers purify this compound from reaction mixtures?

Answer:
Effective purification methods include:

  • Solid-phase extraction (SPE) : Selectively isolate the compound using C18 cartridges, optimized for polar aromatic acids .
  • Recrystallization : Use solvent systems like ethanol-water to remove impurities based on solubility differences .

Advanced: How does the electronic nature of the cyanomethyl group influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The electron-withdrawing cyanomethyl group enhances the electrophilicity of the adjacent aromatic ring, facilitating reactions such as:

  • Nucleophilic aromatic substitution : Amines or thiols can displace leaving groups (e.g., halides) at the ortho position, as observed in thiadiazinone synthesis .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the activated aryl halide intermediates, analogous to methods for 2-phenoxybenzoic acid derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and nitrile (-CN, ~2250 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and cyanomethyl carbons (δ ~20–25 ppm for CH₂, ~115 ppm for CN) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns in crystalline forms .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking simulations : Predict binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends, validated against experimental IC₅₀ data .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation, as recommended for similar benzoic acid analogs .

Advanced: How can researchers resolve contradictory data in the biological activity of this compound across studies?

Answer:

  • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .
  • Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and solvent purity (e.g., DMSO quality) .
  • Meta-analysis : Compare structural analogs (e.g., 2-phenoxybenzoic acid) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Cyanomethyl)benzoic acid
Reactant of Route 2
2-(Cyanomethyl)benzoic acid

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